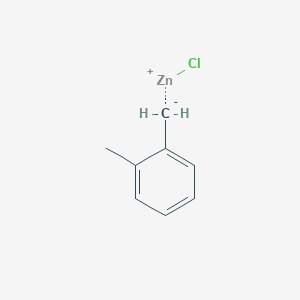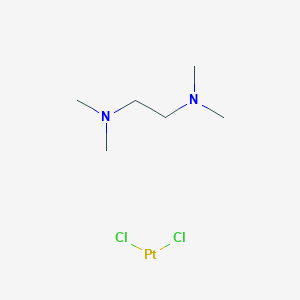
Dichloro(tetramethylethylenediamine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(tetramethylethylenediamine)platinum is a platinum-based coordination compound with the chemical formula C6H16Cl2N2Pt It is known for its distinctive structure, where a platinum atom is coordinated with two chlorine atoms and a tetramethylethylenediamine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tetramethylethylenediamine)platinum typically involves the reaction of potassium tetrachloroplatinate with tetramethylethylenediamine in an aqueous medium. The reaction is carried out under reflux conditions for a specified duration, followed by the addition of silver nitrate to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(tetramethylethylenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, which facilitates the substitution of chlorine atoms, and various organic ligands that can replace the tetramethylethylenediamine ligand .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Dichloro(tetramethylethylenediamine)platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Dichloro(tetramethylethylenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which disrupt cellular processes and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(ethylenediamine)platinum: Similar in structure but with ethylenediamine instead of tetramethylethylenediamine.
Cisplatin: A well-known anticancer drug with a similar platinum-chlorine coordination but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Uniqueness
Dichloro(tetramethylethylenediamine)platinum is unique due to the presence of the tetramethylethylenediamine ligand, which imparts distinct chemical properties and reactivity compared to other platinum complexes.
Propiedades
Número CAS |
18957-89-6 |
|---|---|
Fórmula molecular |
C6H16Cl2N2Pt |
Peso molecular |
382.19 g/mol |
Nombre IUPAC |
dichloroplatinum;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2ClH.Pt/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
IDLGVVLYQSRJFF-UHFFFAOYSA-L |
SMILES canónico |
CN(C)CCN(C)C.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


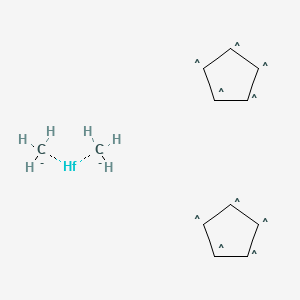

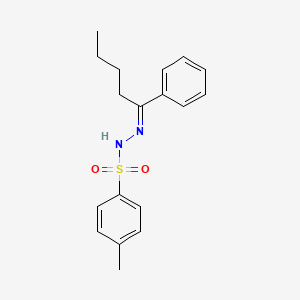
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)

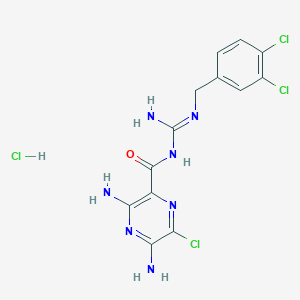
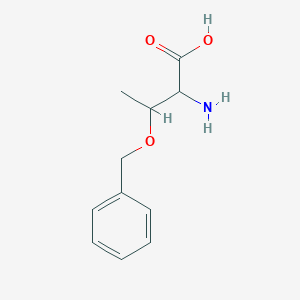

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

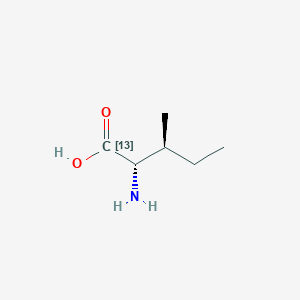
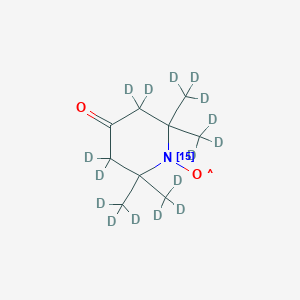
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
